N-(2,4-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea
Overview
Description
N-(2,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a urea linkage connecting a dimethoxyphenyl group and a naphthylmethyl-pyrazol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Naphthylmethylation: The pyrazole intermediate is then alkylated with a naphthylmethyl halide in the presence of a base such as potassium carbonate.
Urea formation: The final step involves the reaction of the naphthylmethyl-pyrazole intermediate with 2,4-dimethoxyaniline and an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of N-(2,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: Used in the development of advanced materials with unique properties, such as polymers and nanomaterials.
Industrial Chemistry: Employed as a precursor in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]urea can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
N-(2,4-dimethoxyphenyl)-N’-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]carbamate: Similar structure but with a carbamate linkage.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-29-18-10-11-20(21(14-18)30-2)24-23(28)25-22-12-13-27(26-22)15-17-8-5-7-16-6-3-4-9-19(16)17/h3-14H,15H2,1-2H3,(H2,24,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOSDHMLUJGQSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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